methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a methanesulfonyl group. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3-methanesulfonylpyrrolidine with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The benzoate ester moiety may also contribute to the compound’s overall activity by facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate: Unique due to its specific substitution pattern.
Methyl 2-(3-sulfonylpyrrolidine-1-carbonyl)benzoate: Lacks the methanesulfonyl group, leading to different reactivity and applications.
Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate ester.
Uniqueness
This compound is unique due to the presence of both a methanesulfonyl group and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-14(17)12-6-4-3-5-11(12)13(16)15-8-7-10(9-15)21(2,18)19/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKGPXAGBGOMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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